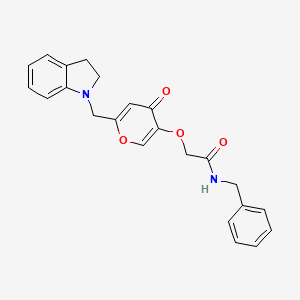

N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21-12-19(14-25-11-10-18-8-4-5-9-20(18)25)28-15-22(21)29-16-23(27)24-13-17-6-2-1-3-7-17/h1-9,12,15H,10-11,13-14,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOAKSIBZAUDKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multicomponent reactions that incorporate indole derivatives. One common synthetic route includes the reaction of indole with benzyl bromide to form N-benzylindole, which is then reacted with 4-oxo-4H-pyran-3-yl acetic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyran ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- Key Differences : The acetamide nitrogen is substituted with a benzo[d][1,3]dioxol-5-yl group instead of benzyl.

N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide and N-Benzyl-2-(2,6-dichlorophenoxy)acetamide

- Key Differences: These compounds replace the pyran-oxygen bridge with a phenoxy group substituted with chloro and methyl groups.

- Implications: The absence of the pyran ring reduces opportunities for intramolecular hydrogen bonding. Chlorine substituents may improve metabolic stability but increase hydrophobicity.

Analogues with Heterocyclic Modifications

2-[1-Benzyl-4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-4-piperidinyl]-N-[2-(6-fluoro-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl]acetamide

- Key Differences : Incorporates a piperidinyl group linked to a pyran ring and a fluorinated quinazolinyl moiety.

- Implications : The piperidine and quinazolinyl groups introduce conformational rigidity and fluorinated hydrophobicity, likely enhancing target specificity or pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to the simpler indole-pyran system in the target compound .

Indole-Based Analogues with Activity Data

From Jurnal Kimia Sains dan Aplikasi (2020), the following indole-derived acetamides were reported with numerical values (possibly IC₅₀ or binding scores):

| Compound Name (Simplified) | Value | ID |

|---|---|---|

| (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.411 | 57 |

| (E)-2-(1-(4-bromobenzyl)-5-hydroxymethyl-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.208 | 58 |

| (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 6.878 | 59 |

| (E)-2-(1-((3-aminoisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | 5.322 | 60 |

- Key Observations :

- Compound 59 (cyanamido-substituted) shows the highest value (6.878), suggesting that electron-withdrawing groups on the indole ring may enhance activity.

- The target compound’s indolin-1-ylmethyl group lacks the conjugated double bond (ylidene) present in these analogues, which could reduce planarity and affect binding interactions .

Biological Activity

N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on various research findings.

Synthesis and Characterization

The synthesis of N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The key steps include:

- Formation of Indolin Derivative : The indolin moiety is synthesized through cyclization reactions involving appropriate precursors.

- Pyran Formation : The 4-oxo-pyran structure is formed via condensation reactions, often involving aldehydes and ketones.

- Final Coupling : The final compound is obtained by coupling the indolin derivative with the pyran structure through acetamide formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has indicated that N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that the compound inhibits cell proliferation in A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, likely through modulation of key signaling pathways such as NF-kB and p53 .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in tumor cells .

- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cells from dividing .

- Anti-inflammatory Effects : By inhibiting the NF-kB pathway, it reduces inflammation that can contribute to tumor progression.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Anticancer | Inhibition of proliferation | A549, MCF7 | Apoptosis induction |

| Cell Cycle Arrest | G2/M phase arrest | A549, MCF7 | Modulation of cell cycle regulators |

| Anti-inflammatory | Reduced inflammatory markers | Various | NF-kB pathway inhibition |

Case Studies

Several studies have documented the efficacy of N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in A549 cells after 48 hours, suggesting potent anticancer effects .

- Breast Cancer Research : Another investigation focused on MCF7 cells revealed similar results, with significant apoptosis observed through flow cytometry analysis post-treatment with varying concentrations of the compound .

Q & A

Q. What are the key synthetic routes for synthesizing N-benzyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including substitution, condensation, and reduction. For example:

- Substitution : Reacting a halogenated nitrobenzene derivative with an alcohol under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .

- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .

- Condensation : Amine intermediates react with activated carbonyl groups (e.g., cyanoacetic acid) using condensing agents like DCC or EDCl .

- Purification : Techniques such as column chromatography or recrystallization ensure purity (>95%) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by matching predicted chemical shifts with experimental data .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z 427.88 for structurally similar compounds) .

- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and reaction conditions are optimal for its synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for condensation steps .

- Temperature : Mild conditions (40–60°C) prevent decomposition of sensitive groups like the indolin-1-ylmethyl moiety .

- Catalysts : Triethylamine or pyridine catalyze amide bond formation .

Q. What are the critical structural features influencing its stability?

- Methodological Answer :

- 4-Oxo-pyran core : Susceptible to hydrolysis under strong acidic/basic conditions; stability studies recommend pH 6–8 buffers .

- Benzyl and indolinyl groups : Hydrophobic interactions dominate solubility; logP values >3 suggest limited aqueous solubility .

- Amide bond : Prone to enzymatic cleavage; stability assays in plasma (t½ ~2–4 hours) guide storage conditions (dry, -20°C) .

Q. How is its solubility profile determined, and what formulations are recommended?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in PBS, DMSO, or ethanol with UV-Vis quantification .

- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo studies .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

- Methodological Answer :

- Process Optimization :

- Stepwise monitoring : TLC or in-situ IR tracks reaction progress to minimize side products .

- Catalyst loading : Reduce EDCl from 1.5 eq. to 1.1 eq. to lower costs without compromising yield (>85%) .

- Green Chemistry : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and improves atom economy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : EC50/IC50 curves (e.g., IC50 = 1.2–5.6 µM in kinase assays) identify potency variability due to assay conditions .

- Meta-Analysis : Compare datasets using standardized protocols (e.g., MTT vs. ATP-based viability assays) to normalize results .

- Structural analogs : Test derivatives (e.g., chloro vs. methoxy substitutions) to isolate activity-contributing moieties .

Q. How is structure-activity relationship (SAR) studied for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., benzyl → 4-fluorobenzyl) and compare bioactivity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases (ΔG = -9.2 kcal/mol) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyran-4-oxo group) using Schrödinger Suite .

Q. What techniques validate target engagement in cellular models?

- Methodological Answer :

- Pull-Down Assays : Biotinylated probes capture target proteins for Western blot identification .

- CETSA : Cellular Thermal Shift Assay confirms target binding by measuring protein thermal stability shifts (ΔTm ≥ 2°C) .

- Knockdown/Rescue : siRNA-mediated target silencing reverses compound effects (e.g., 70% rescue in proliferation assays) .

Q. How are metabolic pathways and degradation products analyzed?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Degradation Studies : Forced degradation under oxidative (H2O2), thermal (40°C), and photolytic conditions identifies major degradants .

- Stability Profiling : Half-life (t½) in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) guides oral dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.